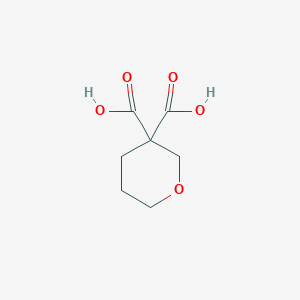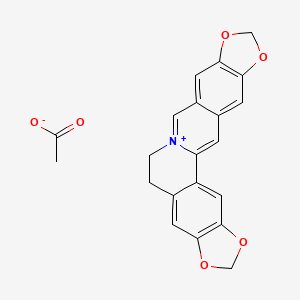
1-(4-Methoxynaphthalen-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, featuring a methoxy group at the 4-position and an ethan-1-ol group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-methoxynaphthalen-1-yl)ethan-1-one using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-methoxynaphthalen-1-yl)ethan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 1-(4-methoxynaphthalen-1-yl)ethan-1-one yields this compound.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: 1-(4-methoxynaphthalen-1-yl)ethan-1-one.
Reduction: this compound.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxynaphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and ethan-1-ol groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxynaphthalen-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an alcohol group.
1-(4-Methoxynaphthalen-1-yl)ethan-1-one: The oxidized form of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol.
1-(4-Hydroxynaphthalen-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to the presence of both a methoxy group and an ethan-1-ol group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-(4-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9,14H,1-2H3 |
InChI-Schlüssel |
VFAWJOBDNPJYHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C2=CC=CC=C21)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)
![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)

![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)


![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)

![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)


![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
